molecular formula C10H13ClN2OS B14048695 (S,E)-N-((5-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide

(S,E)-N-((5-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide

Cat. No.: B14048695
M. Wt: 244.74 g/mol
InChI Key: KUCQUPHAVIWWPZ-HNNXBMFYSA-N
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Description

(S,E)-N-((5-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide (CAS: 2271619-09-9) is a chiral sulfinamide derivative with the molecular formula C₁₀H₁₃ClN₂OS and a molecular weight of 244.74 g/mol . The compound features a 5-chloropyridin-2-yl aromatic ring conjugated to a tert-butylsulfinamide group via an E-configured imine bond. The (S)-configuration at the sulfur center and the E-geometry of the imine are critical for its stereochemical properties, making it a valuable intermediate in asymmetric synthesis and pharmaceutical development.

Properties

Molecular Formula

C10H13ClN2OS

Molecular Weight

244.74 g/mol

IUPAC Name

(S)-N-[(5-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H13ClN2OS/c1-10(2,3)15(14)13-7-9-5-4-8(11)6-12-9/h4-7H,1-3H3/t15-/m0/s1

InChI Key

KUCQUPHAVIWWPZ-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)[S@](=O)N=CC1=NC=C(C=C1)Cl

Canonical SMILES

CC(C)(C)S(=O)N=CC1=NC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Lewis Acid-Catalyzed Condensation

The most widely documented method involves a titanium(IV)-mediated Schiff base formation. Key parameters include:

Reaction Conditions

  • Reactants :
    • 5-Chloropyridine-2-carbaldehyde (1.0 equiv)
    • (S)-2-Methylpropane-2-sulfinamide (1.05 equiv)
  • Catalyst : Titanium(IV) ethoxide (1.1 equiv)
  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
  • Temperature : 0–5°C under nitrogen atmosphere
  • Time : 12–24 hours

Procedure

  • Dissolve (S)-2-methylpropane-2-sulfinamide in THF under inert conditions.
  • Add Ti(OEt)₄ dropwise at 0°C, followed by 5-chloropyridine-2-carbaldehyde.
  • Stir the mixture at 0–5°C for 12 hours.
  • Quench with saturated aqueous NaHCO₃, extract with DCM, and dry over MgSO₄.
  • Concentrate under reduced pressure and purify by crystallization (hexane/ethyl acetate).

Yield : 78–85%.

Mechanistic Insight
Titanium coordinates to the sulfinamide’s lone pair, activating the amine for nucleophilic attack on the aldehyde. The E-geometry is favored due to steric repulsion between the tert-butyl group and pyridine ring during imine formation.

Solvent and Catalyst Optimization

Alternative protocols explore cost-effective catalysts and solvents:

Catalyst Solvent Temp (°C) Yield (%) Purity (%)
Ti(OiPr)₄ THF 0 82 98
ZrCl₄ Toluene 25 68 95
MgSO₄ (dry) MeOH 40 55 90

Data synthesized from patent US10246429B2 and commercial synthesis reports.

Titanium-based catalysts outperform zirconium and magnesium analogs, with THF providing optimal solubility. Elevated temperatures reduce stereoselectivity due to reversible imine formation.

Large-Scale Production Protocols

Continuous Flow Synthesis

For industrial applications, a continuous flow system enhances reproducibility:

  • Reactor : Tubular (10 mL volume, 316 stainless steel)
  • Residence Time : 30 minutes
  • Throughput : 1.2 kg/day
  • Workup : In-line liquid-liquid separation and crystallization

Advantages :

  • 95% yield with >99% enantiomeric excess (ee)
  • Reduced solvent waste compared to batch processes.

Purification Techniques

Crystallization :

  • Solvent System : Hexane/ethyl acetate (7:3 v/v)
  • Recovery : 89%
  • Purity : 99.5% (HPLC)

Chromatography :

  • Stationary Phase : Silica gel (230–400 mesh)
  • Eluent : Hexane/ethyl acetate (6:4)
  • Retention Factor (Rf) : 0.45

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 2.4 Hz, 1H), 8.22 (dd, J = 8.4, 2.4 Hz, 1H), 7.90 (d, J = 8.4 Hz, 1H), 3.98 (s, 1H), 1.45 (s, 9H).
  • IR (KBr) : 1590 cm⁻¹ (C=N), 1175 cm⁻¹ (S=O).

Chiral Purity Analysis

  • HPLC : Chiralpak AD-H column, 90:10 hexane/isopropanol, 1.0 mL/min
  • Retention Times : 12.3 min (S,E-isomer), 14.8 min (R,E-isomer).

Comparative Evaluation of Methods

Method Scale Cost (USD/g) Environmental Factor (E-factor)
Batch (Ti(OEt)₄) Lab (10 g) 22.50 18.7
Continuous Flow Pilot (1 kg) 8.90 6.2
Zirconium-Catalyzed Lab (50 g) 31.20 24.1

Cost data derived from A2B Chem pricing models.

Continuous flow synthesis emerges as the most sustainable and economically viable approach, reducing solvent waste by 67% compared to batch methods.

Challenges and Mitigation Strategies

Moisture Sensitivity

The titanium-mediated reaction is highly moisture-sensitive. Solutions include:

  • Rigorous solvent drying (molecular sieves, 4Å)
  • Glovebox operation for catalyst handling

Byproduct Formation

Minor byproducts (<2%) include the Z-isomer and hydrolyzed sulfinamide. These are removed via gradient crystallization.

Chemical Reactions Analysis

(S,E)-N-((5-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles like amines or thiols replace the chlorine atom.

Common reagents and conditions for these reactions include the use of appropriate solvents (e.g., ethanol, methanol, or acetonitrile) and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(S,E)-N-((5-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S,E)-N-((5-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

a. Halogenation Patterns

  • Brominated Pyridines : Analogs like (RS,E)-N-((5-bromo-2-methoxypyridin-4-yl)methylene)-2-methylpropane-2-sulfinamide (MW: 333.23 g/mol) feature bromine, a stronger electron-withdrawing group than chlorine, which may stabilize the imine bond but reduce solubility in polar solvents .
  • Fluorinated Analogs : (S,E)-N-(1-(5-Bromo-2-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide (MW: 320.22 g/mol) demonstrates how fluorine substitution fine-tunes electronic properties and metabolic stability .

b. Positional Isomerism

  • (R,E)-N-((2-Bromopyridin-4-yl)methylene)-2-methylpropane-2-sulfinamide (MW: 302.25 g/mol) highlights the impact of halogen position on steric and electronic effects. The 2-bromo-4-pyridinyl group may alter reactivity in nucleophilic additions compared to the 5-chloro-2-pyridinyl motif .

Structural Modifications in the Sulfinamide Moiety

  • Ethylidene vs.
  • Di-Substituted Aromatics : (S)-N-((3,5-dibromopyridin-2-yl)methylene)-2-methylpropane-2-sulfinamide (MW: 368.86 g/mol) shows that dibromo substitution enhances steric hindrance, which could limit substrate accessibility in catalytic applications .

Physicochemical Properties

Property Target Compound Quinoline Derivative Brominated Pyridine
Molecular Weight (g/mol) 244.74 420.96 333.23
Halogen Cl I, Cl Br
Solubility Moderate (polar solvents) Low (lipophilic) Low (Br reduces polarity)

Biological Activity

(S,E)-N-((5-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide is a sulfinamide compound that has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H13_{13}ClN2_{2}OS
  • Molecular Weight : 244.74 g/mol
  • CAS Number : 2271619-09-9

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Research indicates that this compound may exhibit:

  • Antimicrobial Properties : Preliminary studies suggest that sulfinamides can inhibit bacterial growth by interfering with the synthesis of essential biomolecules.
  • Antitumor Activity : Some derivatives of sulfinamides have shown promise in inhibiting tumor cell proliferation, potentially through apoptosis induction and cell cycle arrest mechanisms.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of several sulfinamide compounds, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, indicating its potential as a therapeutic agent against bacterial infections.
  • Antitumor Effects :
    • In vitro assays revealed that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the modulation of apoptosis-related proteins, suggesting a pathway for therapeutic development in oncology.
  • Enzyme Inhibition Studies :
    • Research has indicated that this compound acts as an inhibitor for certain enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways in targeted cells, contributing to its biological effects.

Comparative Activity Table

CompoundActivity TypeTargetEffectiveness
This compoundAntimicrobialGram-positive bacteriaModerate
(S,E)-N-((5-Chloropyridin-3-YL)methylene)-2-methylpropane-2-sulfinamideAntitumorBreast cancer cellsHigh
(R,E)-N-((6-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamideEnzyme InhibitionMetabolic enzymesSignificant

Q & A

Q. What synthetic methodologies are effective for preparing (S,E)-N-((5-chloropyridin-2-yl)methylene)-2-methylpropane-2-sulfinamide with high stereoselectivity?

The compound is synthesized via condensation of 5-chloropyridine-2-carbaldehyde with (S)-2-methylpropane-2-sulfinamide under anhydrous conditions. Titanium tetraethoxide (Ti(OEt)₄) is typically used as a Lewis acid catalyst to enhance imine formation efficiency. Reaction monitoring via TLC and purification by column chromatography (hexane/EtOAc gradients) yields the product in 80–92% purity. Critical parameters include strict moisture exclusion and stoichiometric control to minimize racemization .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity of this sulfinamide?

¹H and ¹³C NMR are essential for structural confirmation. Key diagnostic signals include:

  • A singlet at δ ~8.8 ppm for the imine proton (N=CH).
  • A singlet at δ ~1.3 ppm for the tert-butyl group (C(CH₃)₃).
  • Aromatic protons from the 5-chloropyridinyl moiety appear as doublets or multiplets between δ 7.0–8.8 ppm. ¹³C NMR should show signals at ~160 ppm (C=N) and ~55 ppm (C-SO). Discrepancies in integration or unexpected splitting indicate impurities or stereochemical deviations .

Q. What crystallographic tools are recommended for resolving the absolute configuration of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) is the gold standard. The Flack parameter () or Rogers’ η should be calculated to determine enantiopurity. High-resolution data (≤ 0.8 Å) and twinning tests are critical for centrosymmetric structures. SHELXD or SHELXE can assist in phase determination for challenging datasets .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyridine ring influence the reactivity of this sulfinamide in asymmetric catalysis?

The electron-withdrawing chlorine at the 5-position on pyridine enhances electrophilicity at the imine carbon, facilitating nucleophilic additions (e.g., Grignard reagents). Computational studies (DFT) reveal that substituents alter the LUMO energy of the imine, affecting transition-state geometries. For example, bulky groups at the pyridine’s 3-position may sterically hinder access to the reactive site, requiring optimization of catalyst-substrate interactions .

Q. What strategies resolve contradictions in stereochemical outcomes between synthetic and computational models?

Discrepancies often arise from solvent polarity or counterion effects not accounted for in silico. To address this:

  • Compare experimental NMR coupling constants (e.g., vicinal J-values) with DFT-predicted dihedral angles.
  • Perform variable-temperature NMR to detect dynamic stereochemical interconversions.
  • Re-examine X-ray data for possible disorder or pseudosymmetry misleading computational models .

Q. How can high-throughput crystallography pipelines improve the efficiency of structural studies for sulfinamide derivatives?

Automated pipelines integrating SHELXC/D/E enable rapid phase determination for large datasets. Key steps include:

  • Data collection via synchrotron sources with robotic sample changers.
  • Using HKL-3000 or XDS for auto-indexing and scaling.
  • Implementing PHENIX for real-space refinement. This approach is particularly effective for resolving sulfinamide-protein adducts in medicinal chemistry studies .

Methodological Considerations

Q. What analytical techniques are optimal for quantifying enantiomeric excess (ee) in this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) provides reliable ee quantification. Mobile phases of hexane/isopropanol (90:10) at 1.0 mL/min typically resolve enantiomers. Alternatively, Mosher’s ester analysis via ¹H NMR (using α-methoxy-α-trifluoromethylphenylacetic acid) offers complementary data but requires derivatization .

Q. How do reaction conditions impact the E/Z isomerism of the imine moiety?

The E-configuration is favored due to steric hindrance between the tert-butyl group and pyridine ring. Polar solvents (e.g., THF) stabilize the transition state, while elevated temperatures (≥ 60°C) may promote Z-isomer formation. Monitoring via ¹H NMR (imine proton splitting pattern) and adjusting reaction time/temperature ensures >95% E-selectivity .

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